molecular formula C19H20N2OS B2612657 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide CAS No. 946199-07-1

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Cat. No.: B2612657
CAS No.: 946199-07-1
M. Wt: 324.44
InChI Key: UFVFIDXISALNKF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide is an organic compound that features a naphthamide core with a dimethylaminoethyl substituent and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common route might include:

    Formation of the naphthamide core: This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.

    Introduction of the dimethylaminoethyl group: This step might involve the alkylation of the amide with a dimethylaminoethyl halide.

    Attachment of the thiophene ring: The final step could involve a coupling reaction to introduce the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This might include:

  • Using more efficient catalysts.
  • Optimizing reaction conditions to increase yield.
  • Implementing purification steps to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-1-naphthamide: Lacks the thiophene ring.

    N-(2-(thiophen-3-yl)ethyl)-1-naphthamide: Lacks the dimethylamino group.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide is unique due to the presence of both the dimethylamino group and the thiophene ring, which can confer distinct electronic and steric properties, potentially leading to unique biological activities or material properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-21(2)18(15-10-11-23-13-15)12-20-19(22)17-9-5-7-14-6-3-4-8-16(14)17/h3-11,13,18H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVFIDXISALNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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